2-Bromo-4,4,4-trifluorobutyraldehyde
Description
2-Bromo-4,4,4-trifluorobutyraldehyde (C₄H₄BrF₃O) is a halogenated aldehyde featuring a bromine atom at the second carbon and three fluorine atoms at the terminal methyl group. This compound is structurally characterized by its aldehyde functional group (-CHO) and trifluoromethyl substituents, which confer unique reactivity and physicochemical properties. It is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .
Properties
Molecular Formula |
C4H4BrF3O |
|---|---|
Molecular Weight |
204.97 g/mol |
IUPAC Name |
2-bromo-4,4,4-trifluorobutanal |
InChI |
InChI=1S/C4H4BrF3O/c5-3(2-9)1-4(6,7)8/h2-3H,1H2 |
InChI Key |
LVMYYPJHCRTDJI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C=O)Br)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-bromo-4,4,4-trifluorobutyraldehyde with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.
Structural and Functional Differences
- Aldehyde vs. Carboxylic Acid: Unlike 2-bromo-4,4,4-trifluorobutyric acid, the aldehyde form is more reactive in nucleophilic additions (e.g., Grignard reactions) but prone to oxidation, requiring stabilizers like hydroquinone . The carboxylic acid derivative is less reactive but serves as a stable intermediate in peptide coupling .
- Aromatic vs. Aliphatic Systems : 4-(Bromomethyl)benzaldehyde (aromatic aldehyde) exhibits π-π stacking interactions, enhancing its utility in polymer crosslinking, whereas the aliphatic this compound is more flexible and suited for small-molecule drug synthesis .
- Halogen Positioning: 2-Bromo-4'-fluoro acetophenone’s aromatic bromine and fluorine substituents enable regioselective electrophilic substitution, contrasting with the aliphatic trifluoromethyl group in this compound, which sterically hinders certain reactions .
Reactivity and Stability
- Oxidation Sensitivity : The aldehyde group in this compound is highly susceptible to oxidation, unlike its carboxylic acid counterpart, which is stable under oxidative conditions .
- Thermal Stability: Trifluoromethyl groups enhance thermal stability compared to non-fluorinated analogs (e.g., 2-bromo-4,6-dinitroaniline decomposes at lower temperatures due to nitro group instability) .
Industrial and Regulatory Considerations
- Textile Dyes : Halogenated anilines like 2-bromo-4,6-dinitroaniline are prevalent in textiles but face strict REACH regulations due to mutagenicity (detected at 282 µg/g, 10× the limit) . In contrast, this compound’s applications are niche and less regulated.
- Pharmaceutical Relevance: The trifluorobutyraldehyde scaffold is prioritized in antiviral and anticancer drug development, whereas 2-bromo-4'-fluoro acetophenone derivatives target CNS disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
